

## Early-phase clinical trial data for Bretisilocin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Bretisilocin |           |
| Cat. No.:            | B15606242    | Get Quote |

An In-depth Technical Guide on the Early-Phase Clinical Trial Data of **Bretisilocin** (GM-2505)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bretisilocin (formerly GM-2505) is a novel, short-acting tryptamine derivative under development for the treatment of Major Depressive Disorder (MDD).[1][2] It is a serotonergic psychedelic that acts as a potent agonist at the 5-HT2A receptor and also promotes serotonin release.[3][4][5] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, Bretisilocin has shown promise in early-phase clinical trials, demonstrating rapid and durable antidepressant effects.[1][6][7] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental protocols, and the underlying signaling pathway of Bretisilocin.

#### **Pharmacodynamics and Mechanism of Action**

**Bretisilocin**'s primary mechanism of action is the activation of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR).[3][8] In addition to its 5-HT2A receptor agonism, it also acts as a serotonin releasing agent.[1][4] Preclinical data indicate its activity at various serotonin receptors, as detailed in the table below.



| Receptor/Transport<br>er | Activity      | EC50 / IC50 (nM) | Emax (%)     |
|--------------------------|---------------|------------------|--------------|
| 5-HT2A Receptor          | Agonist       | 8.4–15.7         | 87.6         |
| 5-HT1A Receptor          | Weak Activity | 16,918           | 83.0         |
| Serotonin Reuptake       | Inhibitor     | 418.9            | Not Reported |

Table 1: Preclinical Pharmacodynamic Profile of **Bretisilocin**.[1]

### Clinical Data: Phase 2a Study (NCT06236880)

A Phase 2a randomized, double-blind, active-comparator study was conducted to evaluate the safety, tolerability, and preliminary efficacy of **Bretisilocin** in patients with MDD.[2][4]

#### **Efficacy Results**

The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

| Timepoint                             | 10 mg Bretisilocin<br>(Change from<br>Baseline) | 1 mg Active<br>Comparator<br>(Change from<br>Baseline) | Between-Group<br>Difference |
|---------------------------------------|-------------------------------------------------|--------------------------------------------------------|-----------------------------|
| 24 Hours                              | -18.5                                           | Not Reported                                           | Not Reported                |
| Day 14                                | -21.6                                           | -12.1                                                  | -9.5 (p=0.003)              |
| Day 29 (after 15mg<br>dose on Day 15) | -28.0                                           | -21.1                                                  | -6.9                        |
| Day 74                                | -25.1                                           | Not Reported                                           | Not Reported                |

Table 2: Change in MADRS Total Score from Baseline.[2][4][5][9][10]



| Timepoint | 10 mg Bretisilocin | 1 mg Active Comparator |
|-----------|--------------------|------------------------|
| Day 14    | 70%                | 25%                    |
| Day 29    | 94%                | 55%                    |

Table 3: Remission Rates (MADRS Score ≤ 10).[4][5][7]

The study demonstrated a rapid onset of antidepressant effect within 24 hours, which was sustained and deepened over the observation period.[2][4][7] **Bretisilocin** was reported to be well-tolerated with no serious adverse events.[6][9]

# Experimental Protocols Phase 2a Clinical Trial (NCT06236880)

- Study Design: A Phase 2a, randomized, double-blind, active-comparator study.[2][4]
- Patient Population: 40 patients with a diagnosis of recurrent Major Depressive Disorder (MDD) without psychotic features, according to DSM-5 criteria.[2][3] Ages ranged from 18 to 65 years, with a BMI of 18.0 to 35.0 kg/m<sup>2</sup>.[2] Comorbid anxiety disorders and cluster C personality disorders were permitted if MDD was the primary diagnosis.[2]
- Dosing Regimen:
  - Day 1: Patients were randomized (1:1) to receive a single intravenous (IV) infusion of either 10 mg of Bretisilocin or a 1 mg low-dose active comparator.[2][4][10]
  - Day 15: All patients received a second IV infusion of 15 mg of Bretisilocin.[2][4][10]
- Key Inclusion Criteria:
  - Diagnosis of recurrent MDD without psychotic features (DSM-5).[2]
  - Age 18-65 years, inclusive.[2]
  - BMI 18.0-35.0 kg/m<sup>2</sup>, inclusive.[2]
- Key Exclusion Criteria:



- Current or recent history of clinically significant suicidal ideation or behaviors.[2][11]
- History of alcohol and/or drug use disorder within the last 12 months.[2]
- Any concomitant disease or condition that could interfere with the study.[2]
- Assessments:
  - Efficacy: Montgomery-Asberg Depression Rating Scale (MADRS).
  - Safety and Tolerability: Monitoring of adverse events, ECG, vital signs, and blood sampling for pharmacokinetics (PK) and safety.[3]
  - Pharmacodynamics: Resting-state electroencephalogram (rsEEG).[3]
- Non-Pharmacological Support: The trial included psychological support/education and safety monitoring. Psychotherapy credentials were not required for the facilitators.[10]

#### **Signaling Pathway**

**Bretisilocin** exerts its effects primarily through the 5-HT2A receptor, a Gq/G11 protein-coupled receptor.[8] Activation of this receptor initiates a downstream signaling cascade.



Click to download full resolution via product page

Caption: **Bretisilocin**-mediated 5-HT2A receptor signaling cascade.

### **Experimental Workflow**



The workflow for the Phase 2a clinical trial is outlined below.



Click to download full resolution via product page

Caption: Phase 2a clinical trial workflow for **Bretisilocin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways
   Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. 5-HT2A receptor Wikipedia [en.wikipedia.org]
- 9. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychedelicalpha.com [psychedelicalpha.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early-phase clinical trial data for Bretisilocin].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606242#early-phase-clinical-trial-data-for-bretisilocin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com